Dapagliflozin
説明
Dapagliflozin is used in conjunction with a proper diet and exercise to treat type 2 diabetes. It operates in the kidneys to prevent glucose absorption, which helps lower blood sugar levels . It does not assist patients who have insulin-dependent or type 1 diabetes .
Synthesis Analysis
A facile and green synthetic route was developed for the preparation of dapagliflozin . Key reaction steps include a direct Friedel–Crafts acylation and a synthesis of diaryl ketal moiety in one-pot manner without waste water generation .Molecular Structure Analysis
Dapagliflozin is a sodium-glucose co-transporter-2 (SGLT2) inhibitor . It has a molecular formula of C24H35ClO . The structure of dapagliflozin is influenced by several physiological functions including lowering both pre- and afterload of the heart and downregulation of sympathetic activity, and decreased intraglomerular pressure .Chemical Reactions Analysis
A continuous flow synthesis process for dapagliflozin has been reported . The mild and efficient synthesis of Br/Li exchange reaction and C -arylation was achieved with the aid of efficient mixing and heat transfer in the microreactor .Physical And Chemical Properties Analysis
Dapagliflozin exhibited distinct physical properties depending upon the differences in solid form and also showed significant differences in solid-state behavior in the stress stability test . The compounds were analyzed using scanning electron microscopy (SEM), powder X-ray diffraction (PXRD), thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), Fourier-transform infrared (FT-IR) spectroscopy, dynamic vapor sorption (DVS), and powder rheology testing .科学的研究の応用
1. Angiogenesis after Hindlimb Ischemia
- Summary of Application: Dapagliflozin has been studied for its effects on angiogenesis following hindlimb ischemia. The study aimed to explore the effect and mechanism of dapagliflozin on angiogenesis after hindlimb ischemia .
- Methods of Application: The study involved subjecting rats to excision of the left femoral artery. The rats were then randomly distributed into two groups: the dapagliflozin group and the model group. The dapagliflozin group received intragastric feeding with dapagliflozin (1 mg/kg/d) for 21 consecutive days .
- Results: At day 21 post-surgery, the dapagliflozin-treatment group had the greatest blood perfusion, accompanied by elevated capillary density. The results showed that dapagliflozin could promote angiogenesis after hindlimb ischemia .
2. Impact on Arterial Stiffness and Macroangiopathy
- Summary of Application: Dapagliflozin has been shown to have a positive impact on arterial stiffness, helps to control the lipid profile, and contributes to a reduced risk of cardiovascular complications .
- Methods of Application: The study involved the administration of dapagliflozin to patients with type 2 diabetes mellitus (T2DM), heart failure with reduced ejection fraction, and chronic kidney disease .
- Results: Dapagliflozin has been shown to promote better glycaemic control, associated with a reduction in body weight and blood pressure in a wide range of patients .
3. Reduction of Cardiovascular and Renal Risks
- Summary of Application: Dapagliflozin has been studied for its impact on reducing the risk of cardiovascular and renal events .
- Methods of Application: The study involved the administration of dapagliflozin to patients, and the outcomes were compared to those of patients receiving a placebo .
- Results: Dapagliflozin significantly reduced the risk of the primary outcome composed of a sustained decline in the eGFR ≥ 50%, end-stage kidney disease, or death from renal or cardiovascular causes by 39% .
4. Impact on Heart Failure and Type 2 Diabetes Management
- Summary of Application: A clinical trial was conducted on the effects of dapagliflozin on the urinary albumin-to-creatinine ratio (UACR) in patients with heart failure (HF) and type 2 diabetes mellitus (T2D) .
- Methods of Application: The study involved the administration of dapagliflozin to patients with HF and T2D, and the effects on UACR were observed .
- Results: The specific results of this study were not detailed in the source .
5. Vascular Protective Effect
- Summary of Application: Dapagliflozin has been studied for its vascular protective effect. Sodium glucose cotransporter 2 (SGLT2) inhibitors like dapagliflozin have demonstrated reductions in cardiovascular (CV) events .
- Methods of Application: The study involved the administration of dapagliflozin to rats after the excision of the left femoral artery. The rats were then randomly distributed into two groups: the dapagliflozin group and the model group. The dapagliflozin group received intragastric feeding with dapagliflozin (1 mg/kg/d) for 21 consecutive days .
- Results: At day 21 post-surgery, the dapagliflozin-treatment group had the greatest blood perfusion, accompanied by elevated capillary density. The results showed that dapagliflozin could promote angiogenesis after hindlimb ischemia .
6. Symptomatic Heart Failure with Reduced Ejection Fraction
- Summary of Application: Dapagliflozin has been approved in the USA and the EU for the treatment of adults with symptomatic heart failure with reduced ejection fraction (HFrEF) .
- Methods of Application: The study involved the administration of dapagliflozin to patients with HFrEF .
- Results: Dapagliflozin significantly reduced the risk of worsening HF or CV death in patients with HFrEF, regardless of whether or not they had T2DM .
7. PI3K-Akt-eNOS Pathway Activation
- Summary of Application: Dapagliflozin has been studied for its effect on the PI3K-Akt-eNOS pathway. This study aimed to explore the effect and mechanism of dapagliflozin on angiogenesis after hindlimb ischemia .
- Methods of Application: The study involved the administration of dapagliflozin to rats after the excision of the left femoral artery. The rats were then randomly distributed into two groups: the dapagliflozin group and the model group. The dapagliflozin group received intragastric feeding with dapagliflozin (1 mg/kg/d) for 21 consecutive days .
- Results: At day 21 post-surgery, the dapagliflozin-treatment group had the greatest blood perfusion, accompanied by elevated capillary density. The results showed that dapagliflozin could promote angiogenesis after hindlimb ischemia .
8. Acute Heart Failure Treatment
- Summary of Application: Dapagliflozin has been studied for its impact on acute heart failure treatment. The drug improves diuresis, the elimination of excess fluid from the lungs, thereby relieving congestion, and it can reduce hospital stays .
- Methods of Application: The study involved the administration of dapagliflozin to patients after admission to the hospital for acute heart failure .
- Results: The specific results of this study were not detailed in the source .
Safety And Hazards
将来の方向性
Dapagliflozin may represent a novel therapeutic approach, though long-term controlled clinical trials with a larger patient population are required to confirm the currently available data . Increasing evidence of the beneficial effects on morbidity and mortality in patients with Type 2 diabetes and concurrent heart failure, acute MI and renal failure are likely to see the usage of dapagliflozin in patients with these comorbidities increase over the next 5 years .
特性
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19+,20-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHXJTBJCFBINQ-ADAARDCZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20905104 | |
Record name | Dapagliflozin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20905104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Dapagliflozin inhibits the sodium-glucose contransporter 2(SGLT2) which is primarily located in the proximal tubule of the nephron. SGLT2 facilitates 90% of glucose reabsorption in the kidneys and so its inhibition allows for glucose to be excreted in the urine. This excretion allows for better glycemic control and potentially weight loss in patients with type 2 diabetes mellitus. | |
Record name | Dapagliflozin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06292 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Dapagliflozin | |
CAS RN |
461432-26-8 | |
Record name | Dapagliflozin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=461432-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dapagliflozin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0461432268 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dapagliflozin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06292 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dapagliflozin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20905104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S)-1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DAPAGLIFLOZIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ULL0QJ8UC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。